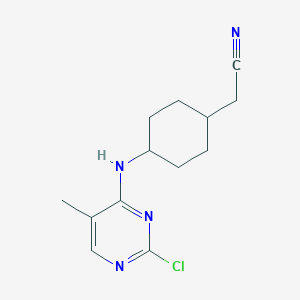![molecular formula C25H31N3O3 B14097363 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14097363.png)
6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol is a complex organic molecule that features a pyrazole ring substituted with a methoxyphenyl group, a methyl group, and a piperidinylethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl and methyl groups.
Etherification: The final step involves the etherification of the phenol group with a piperidinylethoxy group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like sodium borohydride or hydrogenation.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or pyrazoles.
科学的研究の応用
6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol depends on its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would require further experimental validation.
類似化合物との比較
Similar Compounds
4-(4-methoxyphenyl)-5-methyl-1H-pyrazole: Lacks the piperidinylethoxy group.
2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol: Lacks the pyrazole ring.
6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol: Lacks the piperidinylethoxy group.
Uniqueness
The uniqueness of 6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-[2-(piperidin-1-yl)ethoxy]phenol lies in its combined structural features, which may confer specific biological activities or material properties not observed in the similar compounds listed above.
特性
分子式 |
C25H31N3O3 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-(2-piperidin-1-ylethoxy)phenol |
InChI |
InChI=1S/C25H31N3O3/c1-17-22(31-16-15-28-13-5-4-6-14-28)12-11-21(25(17)29)24-23(18(2)26-27-24)19-7-9-20(30-3)10-8-19/h7-12,29H,4-6,13-16H2,1-3H3,(H,26,27) |
InChIキー |
ZPFGUWYVXBEIJK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=C(C=C3)OC)C)OCCN4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-hydroxy-5-methyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B14097289.png)

![5-(2-hydroxy-5-methylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14097295.png)
![[(1S,2R,4S,7R,9R,10R,11S)-4,10,11-trihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14097299.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097304.png)
![1-benzyl-2-hydroxy-5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14097324.png)
![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-3-[3-(4-hydroxyphenyl)prop-2-enoyloxy]-6-methyloxan-4-yl] 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14097329.png)
![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B14097336.png)

![7-Chloro-1-(3-fluorophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097345.png)

![1-(3-Butoxyphenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097351.png)


